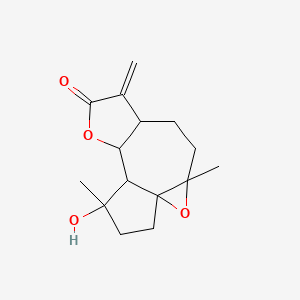
Epoxy costus lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epoxy costus lactone is a sesquiterpene lactone derived from the plant Saussurea costus, commonly known as costus. This compound is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. It is a significant bioactive constituent in traditional medicine and has garnered attention for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of epoxy costus lactone typically involves the epoxidation of costus lactone. Costus lactone can be isolated from the roots of Saussurea costus. The epoxidation process generally employs peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to introduce the epoxy group into the lactone structure.
Industrial Production Methods
Industrial production of this compound involves the large-scale extraction of costus lactone from Saussurea costus roots, followed by chemical epoxidation. The process requires optimization of extraction techniques to maximize yield and purity, as well as efficient epoxidation methods to ensure high conversion rates.
Chemical Reactions Analysis
Types of Reactions
Epoxy costus lactone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the epoxy group into diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxy group, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxy group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of diols.
Substitution: Formation of various substituted lactones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its role in modulating biological pathways and its potential as a biochemical tool.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown promise in preclinical studies for the treatment of various cancers and inflammatory diseases.
Industry: Utilized in the development of pharmaceuticals and as a bioactive ingredient in cosmetic formulations.
Mechanism of Action
The mechanism of action of epoxy costus lactone involves its interaction with various molecular targets and pathways:
Molecular Targets: this compound targets proteins involved in inflammation and cancer cell proliferation, such as NF-κB and STAT3.
Pathways Involved: It modulates signaling pathways that regulate cell growth, apoptosis, and immune responses. The compound’s ability to induce apoptosis in cancer cells is particularly noteworthy.
Comparison with Similar Compounds
Epoxy costus lactone can be compared with other sesquiterpene lactones such as:
Costunolide: Another bioactive compound from Saussurea costus with similar anticancer and anti-inflammatory properties.
Dehydrocostus lactone: Known for its potent anticancer activity.
Parthenolide: A sesquiterpene lactone with strong anti-inflammatory and anticancer effects.
Uniqueness
This compound is unique due to its epoxy group, which imparts distinct chemical reactivity and biological activity compared to other sesquiterpene lactones. This structural feature allows for diverse chemical modifications and enhances its potential as a therapeutic agent.
Properties
Molecular Formula |
C15H20O4 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
12-hydroxy-3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradecan-8-one |
InChI |
InChI=1S/C15H20O4/c1-8-9-4-5-14(3)15(19-14)7-6-13(2,17)11(15)10(9)18-12(8)16/h9-11,17H,1,4-7H2,2-3H3 |
InChI Key |
IFWNFKWDSMXFLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC23C1C4C(CCC2(O3)C)C(=C)C(=O)O4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















